molecular formula C17H14N2O3S B11215782 Ethyl 4-(1,4-dihydro-4-oxo-2-thioxo-3(2H)-quinazolinyl)benzoate CAS No. 65141-65-3

Ethyl 4-(1,4-dihydro-4-oxo-2-thioxo-3(2H)-quinazolinyl)benzoate

Cat. No.: B11215782
CAS No.: 65141-65-3
M. Wt: 326.4 g/mol
InChI Key: SXBQFPIZJNJOEA-UHFFFAOYSA-N
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Description

Ethyl 4-(1,4-dihydro-4-oxo-2-thioxo-3(2H)-quinazolinyl)benzoate is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by its complex structure, which includes a quinazolinone core, a benzoate ester group, and a thioxo group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(1,4-dihydro-4-oxo-2-thioxo-3(2H)-quinazolinyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazolinone Core: This step often involves the cyclization of anthranilic acid derivatives with isothiocyanates under acidic or basic conditions to form the quinazolinone ring.

    Introduction of the Benzoate Ester Group: The benzoate ester group can be introduced through esterification reactions, where the quinazolinone intermediate is reacted with ethyl benzoate in the presence of a catalyst such as sulfuric acid.

    Thioxo Group Addition: The thioxo group is typically introduced by reacting the quinazolinone intermediate with a sulfur source, such as Lawesson’s reagent, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(1,4-dihydro-4-oxo-2-thioxo-3(2H)-quinazolinyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the ethoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, alcohols, under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Amides, esters.

Scientific Research Applications

Ethyl 4-(1,4-dihydro-4-oxo-2-thioxo-3(2H)-quinazolinyl)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(1,4-dihydro-4-oxo-2-thioxo-3(2H)-quinazolinyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to and inhibiting the activity of key enzymes involved in disease processes.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through various molecular mechanisms.

Comparison with Similar Compounds

Ethyl 4-(1,4-dihydro-4-oxo-2-thioxo-3(2H)-quinazolinyl)benzoate can be compared with other quinazolinone derivatives:

    Similar Compounds: 4-oxo-2-thioxo-3(2H)-quinazolinyl derivatives, benzoate esters.

    Uniqueness: The presence of both the thioxo group and the benzoate ester group in the same molecule makes it unique compared to other quinazolinone derivatives, which may lack one or both of these functional groups.

This compound’s unique structure and potential biological activities make it a valuable subject of study in various scientific disciplines.

Properties

CAS No.

65141-65-3

Molecular Formula

C17H14N2O3S

Molecular Weight

326.4 g/mol

IUPAC Name

ethyl 4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzoate

InChI

InChI=1S/C17H14N2O3S/c1-2-22-16(21)11-7-9-12(10-8-11)19-15(20)13-5-3-4-6-14(13)18-17(19)23/h3-10H,2H2,1H3,(H,18,23)

InChI Key

SXBQFPIZJNJOEA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3NC2=S

Origin of Product

United States

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